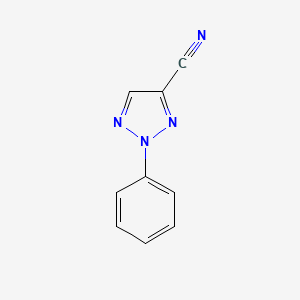

2-phenyl-2H-1,2,3-triazole-4-carbonitrile

Overview

Description

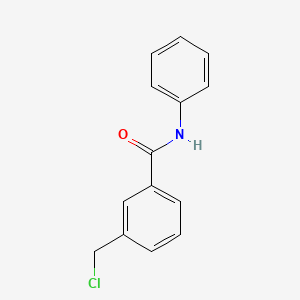

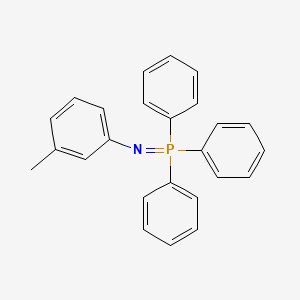

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile is a chemical compound with the molecular formula C9H6N4. It has a molecular weight of 170.17 .

Synthesis Analysis

The synthesis of 2-phenyl-2H-1,2,3-triazole-4-carbonitrile and its derivatives has been reported in the literature . For instance, phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Molecular Structure Analysis

The molecular structure of 2-phenyl-2H-1,2,3-triazole-4-carbonitrile consists of a triazole ring attached to a phenyl group and a carbonitrile group . The triazole ring contains two carbon atoms and three nitrogen atoms.Chemical Reactions Analysis

The chemical reactions involving 2-phenyl-2H-1,2,3-triazole-4-carbonitrile are diverse. For example, it can undergo reactions such as the Grignard reaction, the Perkin reaction, condensation with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction .Scientific Research Applications

Synthesis of Highly Functionalized Tetrazoles

Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, which are similar to 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, have been synthesized in high yields by the reaction of azidophenyl phenylselenides with a range of α-keto nitriles . These compounds were readily transformed into more complex products via a cycloaddition protocol with NaN3, affording bifunctional hybrids containing triazole and tetrazole systems .

Antioxidant Properties

The compound 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile, which is structurally related to 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, exhibited significant antioxidant effects . This suggests that 2-phenyl-2H-1,2,3-triazole-4-carbonitrile could potentially have similar antioxidant properties.

Drug Discovery

1,2,3-triazoles, the class of compounds to which 2-phenyl-2H-1,2,3-triazole-4-carbonitrile belongs, have found broad applications in drug discovery . They have been used in the development of new drugs due to their broad range of chemical and biological properties .

Organic Synthesis

1,2,3-triazoles are also used in organic synthesis . They can act as precursors or intermediates in the synthesis of more complex organic compounds .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . They can be incorporated into polymers to modify their properties or to create new types of polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form stable complexes with various types of molecules . This makes them useful in the design and synthesis of supramolecular structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching a small molecule, biomolecule, or polymer to a biomolecule . This can be used to modify the properties of the biomolecule or to create new types of bioconjugates .

Fluorescent Imaging and Materials Science

1,2,3-triazoles have been used in fluorescent imaging and materials science . They can be used to create fluorescent probes for imaging or to modify the properties of materials .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity , suggesting that 2-phenyl-2H-1,2,3-triazole-4-carbonitrile might also interact with this enzyme.

Mode of Action

If it does interact with xanthine oxidase as suggested by the activity of similar compounds , it would likely inhibit the enzyme, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, thus reducing the levels of uric acid in the body.

properties

IUPAC Name |

2-phenyltriazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVBGXDSHUNXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391762 | |

| Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2H-1,2,3-triazole-4-carbonitrile | |

CAS RN |

36386-83-1 | |

| Record name | 2-phenyl-1,2,3-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)

![N-[(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B3370344.png)

![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)